molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

货号: B1520722
CAS 编号: 934568-20-4
分子量: 176.17 g/mol
InChI 键: QAEFMEIYIBNWLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Classification and Nomenclature

This compound belongs to the azaindole family of compounds, specifically classified as a 7-azaindole derivative according to systematic nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 934568-20-4 and is catalogued in multiple chemical databases including PubChem with the compound identifier 49759002. Alternative nomenclature systems refer to this molecule as 1-methyl-7-azaindole-5-carboxylic acid, reflecting its structural relationship to the indole framework where a carbon atom in the benzene ring has been replaced by nitrogen. The International Union of Pure and Applied Chemistry name for this compound follows the systematic naming convention for fused heterocyclic systems, emphasizing the pyrrolo[2,3-b]pyridine core structure with methyl substitution at the nitrogen-1 position and carboxylic acid functionality at the 5-position.

The molecular structure can be represented by several standardized notations that provide computational and structural insights. The Simplified Molecular Input Line Entry System representation is recorded as "O=C(C1=CN=C(N(C)C=C2)C2=C1)O," while the International Chemical Identifier string provides a more detailed structural description. The compound exhibits a planar bicyclic architecture characteristic of azaindole systems, with the carboxylic acid group providing hydrogen bonding capabilities and the methyl group influencing both electronic properties and synthetic accessibility. Structural analysis reveals that the compound maintains aromatic character across both rings, contributing to its stability and reactivity patterns observed in synthetic applications.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early nineteenth century, establishing the foundation for understanding compounds like this compound. The field emerged significantly during the 1800s when organic chemistry began to develop systematically, with Brugnatelli's separation of alloxan from uric acid in 1818 marking an early milestone in heterocyclic compound isolation. Subsequent decades witnessed the isolation of fundamental heterocyclic structures, including Dobereiner's production of furan compounds in 1832 and Runge's collection of pyrrole through dry distillation in 1834. These early discoveries laid the groundwork for understanding the electronic properties and synthetic methodologies that would later be applied to complex bicyclic systems like pyrrolopyridines.

The progression of heterocyclic chemistry gained momentum in the twentieth century with the introduction of Chargaff's rule in 1951, which demonstrated the critical role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This development highlighted the biological significance of nitrogen-containing heterocycles and established their importance in medicinal chemistry. The systematic study of azaindole structures emerged as researchers recognized their structural similarity to purine nucleotides and their potential as bioisosteres in drug design. The specific investigation of pyrrolopyridine derivatives gained particular attention as these compounds demonstrated unique electronic properties resulting from the fusion of electron-rich pyrrole and electron-deficient pyridine ring systems.

Modern advances in heterocyclic chemistry have been driven by the recognition that approximately 59 percent of drugs approved by regulatory agencies contain nitrogen in heterocyclic ring systems. This statistic underscores the fundamental importance of compounds like this compound in contemporary pharmaceutical research. The development of sophisticated synthetic methodologies has enabled the preparation of increasingly complex azaindole derivatives, with researchers developing novel catalytic and metal-free synthetic approaches to access diversely substituted azaindole frameworks. These methodological advances have facilitated the systematic exploration of structure-activity relationships within the azaindole chemical space.

Significance in Pyrrolopyridine Research

Pyrrolopyridine derivatives, including this compound, have established themselves as crucial scaffolds in medicinal chemistry due to their ability to mimic the purine ring structure found in adenosine triphosphate. This structural similarity enables pyrrolopyridine compounds to function effectively as kinase inhibitors by competing with adenosine triphosphate for binding sites at the hinge region of protein kinases. The 7-azaindole framework, represented by compounds like the subject carboxylic acid, demonstrates particular promise in this regard, as the nitrogen atoms can form critical hydrogen bonds with amino acid residues in kinase active sites. Research has demonstrated that the specific substitution pattern and functionalization of the pyrrolopyridine core significantly influences both potency and selectivity profiles of resulting kinase inhibitors.

The therapeutic potential of pyrrolopyridine derivatives has been validated through clinical success stories, most notably with vemurafenib, a 7-azaindole derivative that received regulatory approval for melanoma treatment. This compound exemplifies how strategic modifications to the pyrrolopyridine scaffold can yield clinically effective therapeutic agents. Similarly, pexidartinib, another 7-azaindole derivative, has achieved regulatory approval as a tyrosine kinase inhibitor for treating specific tumor types. These clinical successes have motivated extensive research into related pyrrolopyridine structures, with particular attention focused on understanding how different substitution patterns influence biological activity and pharmacological properties.

Recent synthetic developments have addressed longstanding challenges in pyrrolopyridine chemistry, particularly regarding the preparation of diversely substituted derivatives from readily available starting materials. Novel synthetic methodologies have been developed that utilize pyridine and pyrrole building blocks to construct azaindole frameworks through innovative coupling reactions and cyclization strategies. These advances have enabled researchers to access previously challenging substitution patterns and explore new chemical space within the pyrrolopyridine family. The development of efficient synthetic routes to compounds like this compound has facilitated structure-activity relationship studies and enabled the preparation of compound libraries for biological screening.

Overview of Azaindole-based Compounds in Chemical Science

Azaindole compounds represent a diverse class of bicyclic heterocycles that have gained significant attention in chemical science due to their unique electronic properties and biological activities. The azaindole framework encompasses several structural isomers, including 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, each exhibiting distinct electronic characteristics and biological profiles. The incorporation of nitrogen atoms into the indole framework results in enhanced aqueous solubility and favorable absorption, distribution, metabolism, and excretion properties compared to the parent indole structure. These properties make azaindole derivatives particularly attractive for pharmaceutical applications, where improved drug-like characteristics are essential for clinical development.

The biological significance of azaindole compounds extends across multiple therapeutic areas, with documented activities against cancer, Alzheimer's disease, diabetes, allergic asthma, human immunodeficiency virus infections, and influenza. This broad spectrum of biological activity reflects the versatility of the azaindole scaffold and its ability to interact with diverse biological targets through different binding modes and molecular recognition patterns. Recent clinical developments have demonstrated the therapeutic potential of azaindole derivatives, with compounds like fostemsavir receiving regulatory approval for human immunodeficiency virus treatment after demonstrating viral suppression in clinical trials. The success of these compounds has validated the azaindole framework as a privileged structure in medicinal chemistry.

Contemporary research in azaindole chemistry focuses on developing novel synthetic methodologies that enable access to previously challenging substitution patterns and stereochemical configurations. These synthetic advances have been driven by the recognition that subtle structural modifications can dramatically influence biological activity and selectivity profiles. Researchers have developed innovative approaches using transition metal catalysis, photoredox chemistry, and organocatalytic methods to construct azaindole frameworks from simple starting materials. The availability of efficient synthetic routes has enabled systematic exploration of structure-activity relationships and facilitated the identification of lead compounds for various therapeutic targets.

属性

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEFMEIYIBNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677993
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934568-20-4
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用机制

生物活性

1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 934568-20-4) is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrrolopyridine core, which is known for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Purity : Generally ≥ 95% .

Research indicates that this compound acts primarily as an inhibitor of SGK-1 kinase, a protein that plays a crucial role in various cellular processes including cell survival and proliferation . Inhibition of SGK-1 has therapeutic implications for conditions such as cancer and inflammatory diseases.

Antiproliferative Effects

A study conducted on pyridine derivatives, including this compound, demonstrated notable antiproliferative activity against several cancer cell lines. The compound exhibited reduced IC₅₀ values in assays against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The presence of hydroxyl (-OH) groups in related compounds has been shown to enhance antiproliferative activity, suggesting that structural modifications can significantly influence biological efficacy .

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound can modulate immune responses and exhibit anti-inflammatory properties. These findings are particularly relevant for developing treatments for autoimmune diseases .

Case Studies

Case Study 1: Inhibition of SGK-1 Kinase
In a patent study, the effectiveness of this compound as an SGK-1 inhibitor was highlighted. The compound was administered in various formulations to assess its impact on SGK-mediated pathways in mammalian cells . Results indicated a significant reduction in cell proliferation linked to SGK activity.

Case Study 2: Anticancer Properties
A comparative analysis of several pyridine derivatives revealed that the introduction of specific functional groups could enhance the anticancer efficacy of compounds like this compound. The study emphasized the importance of molecular modifications to optimize therapeutic outcomes against resistant cancer types .

科学研究应用

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

1. Medicinal Chemistry

  • The compound is being investigated for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers. Inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis .

2. Anticancer Research

  • Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

3. Antimicrobial Activity

  • The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its possible use in treating infections .

4. Anti-inflammatory Properties

  • Research suggests it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferationZhang et al., 2021
AntimicrobialEffective against various bacterial strainsZhang et al., 2021
Anti-inflammatoryModulates inflammatory pathwaysZhang et al., 2021

Case Study: Anticancer Activity

In a study conducted by Zhang et al., the compound was tested against four human cancer cell lines (H460, A549, HT-29, SMMC-7721). The results indicated that it exhibited an IC50 value comparable to doxorubicin, suggesting potential as an anticancer agent .

Case Study: Antimicrobial Activity

Another study highlighted the antimicrobial properties of the compound against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined to be effective at low concentrations, demonstrating its potential as an antibiotic .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position/Type Key Properties/Applications Synthesis Yield (%) References
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid 1-Me, 5-COOH Antiproliferative agent intermediate 62–73% (esters)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH Antimicrobial evaluation 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OMe, 2-COOH Antimicrobial evaluation 80%
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-Cl, 3-COOH Medical intermediate Not reported
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 5-COOCH₃ Precursor for functionalization Not reported
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-Me, 5-COOH, 3-CHO Potential kinase inhibitor intermediate Not reported

Physicochemical and Commercial Aspects

  • Purity and Availability : The target compound is available at 98% purity (MFCD11043031) , whereas 5-chloro-3-carboxy analogues are sold at 95% purity .
  • Cost : Pricing varies significantly; 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid costs $218/5g , while its 5-chloro-3-carboxy derivative is priced at $124/1g , reflecting differences in demand and synthetic complexity.

Key Differentiators and Implications

  • Substituent Position : Carboxylic acid placement (e.g., 5-position vs. 2- or 3-position) influences hydrogen bonding and target binding. For example, 5-carboxy derivatives may interact more effectively with enzymatic active sites in kinase inhibitors .
  • Electron-Withdrawing Groups : Chloro and methoxy substituents enhance antimicrobial activity but may reduce solubility compared to methyl groups .
  • Synthetic Flexibility : Ester derivatives (e.g., methyl carboxylates) allow further functionalization, enabling diversification into amides or heterocyclic hybrids .

准备方法

General Synthetic Approaches

The preparation of 1-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic synthesis routes starting from suitably substituted pyridine or pyrrole precursors. The key steps generally include:

  • Construction of the fused pyrrolo[2,3-B]pyridine ring system via cyclization reactions.
  • Introduction of the methyl group on the nitrogen atom of the pyrrole ring.
  • Functionalization at the 5-position to install the carboxylic acid moiety.

These steps often require careful control of reaction conditions such as temperature, catalysts, and solvents to achieve high yield and purity.

Representative Synthetic Route

A commonly reported synthetic strategy involves the following sequence:

Step Reaction Type Description Conditions/Notes
1 Cyclization Formation of the pyrrolo[2,3-B]pyridine core from a suitable aminopyridine and electrophilic reagent Catalysts such as Lewis acids; moderate heating
2 N-Methylation Methylation of the pyrrole nitrogen using methylating agents Methyl iodide or dimethyl sulfate; base such as K2CO3
3 Carboxylation Introduction of carboxylic acid group at the 5-position via directed lithiation or halogen-metal exchange followed by CO2 quenching Low temperature (-78°C), inert atmosphere
4 Hydrolysis Conversion of ester intermediates to carboxylic acid Acidic or basic hydrolysis conditions

This approach is consistent with methodologies used for related pyrrolopyridine derivatives, where ester intermediates such as 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid are synthesized first and then hydrolyzed to the corresponding acid.

Detailed Reaction Conditions and Yields

Based on research and patent literature, the following data summarizes typical reaction conditions and yields for key steps in the synthesis:

Step Reagents/Conditions Yield (%) Remarks
Cyclization Aminopyridine + electrophile, Lewis acid catalyst 60-75 Requires temperature control
N-Methylation Methyl iodide, K2CO3, DMF solvent 70-85 Selective for pyrrole N-methylation
Directed Lithiation n-BuLi at -78°C, CO2 bubbling 50-70 Sensitive to moisture and air
Hydrolysis Aqueous NaOH or HCl, reflux 80-90 Converts esters to carboxylic acid

These yields reflect optimized laboratory-scale syntheses and can vary with scale and specific substrate purity.

Alternative Synthetic Strategies

  • Reduction and Functional Group Interconversion: Some derivatives are prepared by reduction of nitro or halogenated precursors followed by functional group transformation to install the acid group.
  • Cross-Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille) have been employed to introduce substituents on the pyrrolo[2,3-B]pyridine core prior to carboxylation.
  • Use of Protected Intermediates: Protecting groups may be used on the nitrogen or other reactive sites during multi-step synthesis to improve selectivity and yield.

Research Findings on Synthesis Optimization

  • Catalysts such as triethylsilane and trifluoroacetic acid have been used to facilitate reduction steps in related pyrrolo[2,3-B]pyridine derivatives, improving yields and reaction times.
  • Structure-based design has guided substitution at the 5-position to optimize biological activity, influencing synthetic modifications at this site.
  • Reaction conditions such as solvent choice (acetonitrile, DMF) and temperature (50°C to reflux) are critical to maximize product formation and minimize side reactions.

Summary Table of Key Preparation Methods

Method Key Reactions Advantages Limitations
Cyclization + N-Methylation + Carboxylation Multi-step, well-established High regioselectivity, versatile Requires strict anhydrous conditions
Cross-Coupling + Functionalization Allows diverse substituents Broad substrate scope Requires expensive catalysts
Reduction + Hydrolysis Straightforward for derivatives Good yields May need protection strategies

常见问题

Q. What are the key synthetic routes for 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions , including cyclization of pyridine derivatives with amines and subsequent esterification. A common method involves:

  • Cyclization : Precursors like pyridine derivatives are reacted under controlled conditions (e.g., using catalysts like Pd or Cu for cross-coupling) to form the fused pyrrolopyridine core.
  • Functionalization : Methylation at the 1-position and introduction of the carboxylic acid group at the 5-position via hydrolysis of ester intermediates.
    Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (e.g., reflux conditions), and catalyst efficiency to improve yields (≥70%) and purity (>95%) .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural confirmation relies on analytical techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, confirming substitution patterns (e.g., methyl group at N1).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C9_9H8_8N2_2O2_2, MW 176.18) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological screening methods are used to assess its activity?

Initial bioactivity studies focus on kinase inhibition assays (e.g., FGFR1-3) and cell-based assays :

  • FGFR Inhibition : IC50_{50} values are determined using fluorescence-based kinase assays, with derivatives showing nanomolar potency against FGFR1 (e.g., 10–50 nM) .
  • Antiproliferative Activity : Tested against cancer cell lines (e.g., HCT-116 or HepG2) via MTT assays, with apoptosis induction measured via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact FGFR inhibitory activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Halogenation : Bromination at the 3-position (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) enhances binding affinity by forming halogen bonds with FGFR active-site residues.
  • Ester vs. Carboxylic Acid : Methyl esters improve cell permeability but require hydrolysis for activity, while carboxylic acids directly engage polar residues (e.g., Lys514 in FGFR1) .

Q. How can computational modeling guide the optimization of inhibitory potency?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes:

  • Docking : Identifies key interactions (e.g., hydrogen bonds between the carboxylic acid and FGFR’s hinge region).
  • Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications, prioritizing synthetic targets (e.g., 3-cyano derivatives for enhanced hydrophobic interactions) .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Discrepancies may arise from cell-specific factors :

  • Metabolic Profiling : Assess intracellular esterase activity to determine prodrug activation rates.
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-FGFR targets (e.g., VEGFR2) contributing to cytotoxicity .

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

  • Prodrug Design : Esterification (e.g., ethyl ester) enhances oral bioavailability, with in vivo hydrolysis monitored via LC-MS/MS.
  • Solubility Optimization : Introduce polar groups (e.g., sulfonamides) or co-crystallize with cyclodextrins .

Q. How can bioisosteric replacement expand therapeutic applications?

Replacing the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine derivatives) retains FGFR inhibition while altering metabolic stability. Such analogs are screened for antibacterial activity (e.g., MIC ≤ 2 µg/mL against E. coli) .

Safety and Handling

  • Storage : Sealed in dry conditions at room temperature to prevent hydrolysis .
  • Hazards : H315 (skin irritation), H319 (eye damage)—use PPE (gloves, goggles) and work in a fume hood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。